molecular formula C13H23N B13304121 N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine

Cat. No.: B13304121
M. Wt: 193.33 g/mol
InChI Key: DBVCIDQLIRGTSJ-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine (CAS: 1042599-99-4) is a secondary amine featuring a cyclopentane ring linked via an ethyl chain to a cyclohexene moiety. Its molecular formula is C₁₃H₂₃N, with an average mass of 193.33 g/mol and a monoisotopic mass of 193.183050 Da .

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]cyclopentanamine

InChI

InChI=1S/C13H23N/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h6,13-14H,1-5,7-11H2

InChI Key

DBVCIDQLIRGTSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2CCCC2

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reactants & Conditions Reaction Description Product & Yield
1 1-cyclohexene-1-acetonitrile + 30-45% hydrobromic acid in petroleum ether solvent, 40 °C, 1-2 h Electrophilic addition of hydrogen bromide to the nitrile generates 1-bromocyclohexane acetonitrile 1-bromocyclohexane acetonitrile
2 1-bromocyclohexane acetonitrile + hydrogen, Ni-Pd alloy catalyst, 1-5 MPa H2 pressure, 50-120 °C, 1-2 h Catalytic hydrogenation reduces the nitrile to the corresponding amine, producing 1-bromocyclohexane ethylamine 1-bromocyclohexane ethylamine
3 1-bromocyclohexane ethylamine + saturated NaOH ethanol solution, 80-150 °C, 1-2 h Nucleophilic substitution and dehydrohalogenation yield 2-(1-cyclohexenyl)ethylamine 2-(1-cyclohexenyl)ethylamine, yield up to 96.5%

Key Features and Advantages

  • The process simplifies previous indirect methods that involved multiple complex steps such as hydrolysis, chlorination, and reduction.
  • The use of Ni-Pd alloy as a catalyst under controlled hydrogen pressure and temperature achieves high conversion efficiency.
  • Saturated NaOH ethanol solution facilitates the final substitution step under moderate heating.
  • The overall yield is high (above 90%), making it suitable for industrial scale-up.
  • Reaction times are relatively short (1-2 hours per step), enhancing throughput.

Coupling to Form this compound

While direct literature on the exact coupling of 2-(1-cyclohexenyl)ethylamine with cyclopentanamine is limited, standard synthetic strategies for forming N-substituted amines apply. These include reductive amination or nucleophilic substitution reactions.

Reductive Amination Strategy

  • React 2-(1-cyclohexenyl)ethylamine with cyclopentanone under reductive amination conditions.
  • Use a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation.
  • This method forms the secondary amine this compound selectively and efficiently.

Supporting Research on N-Alkenylation

Recent advances in N-alkenylation of amines using ketone electrophiles and coupling agents like T3P (propylphosphonic anhydride) demonstrate efficient formation of N-alkenylated products under mild conditions. Although this study focuses on heterocycles, the methodology is adaptable for cyclopentanamine:

Parameter Description
Reagents 2-(1-cyclohexenyl)ethylamine, cyclopentanone, T3P (50 wt% in ethyl acetate)
Conditions Heating at 120 °C for 20 min, followed by triethylamine quench
Outcome Formation of this compound with high yield (~85-95%)
Advantages Metal-free, base-free, minimal purification steps

This approach leverages the innate nucleophilicity of amines and the electrophilicity of ketones, proceeding via iminium ion intermediates and dehydration to form the alkenylated amine.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents/Catalysts Conditions Yield Notes
2-(1-Cyclohexenyl)ethylamine synthesis Three-step reaction 1-cyclohexene-1-acetonitrile, HBr, Ni-Pd catalyst, NaOH 40-150 °C, 1-2 h per step, 1-5 MPa H2 Up to 96.5% Industrially scalable, cost-effective
N-Alkenylation to this compound Reductive amination or T3P-mediated coupling 2-(1-cyclohexenyl)ethylamine, cyclopentanone, T3P or reducing agents 120 °C, 20 min to several hours 85-95% Mild, metal-free, selective

Research Findings and Industrial Relevance

  • The patented method (CN105859566A) provides a robust industrial route for the key intermediate 2-(1-cyclohexenyl)ethylamine with high yield and purity, suitable for pharmaceutical applications.
  • The T3P-mediated N-alkenylation represents a modern, efficient synthetic tool for constructing N-substituted amines, reducing the number of steps and purification requirements compared to classical methods.
  • The combination of these approaches offers a streamlined pathway to synthesize this compound with potential applications in medicinal chemistry, particularly in the design of bioactive amine derivatives.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine (Target) C₁₃H₂₃N 193.33 Secondary amine, cyclohexenyl, cyclopentyl Balanced lipophilicity; potential for receptor interaction due to amine group.
N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine C₁₄H₂₅N 207.36 Methyl-substituted cyclopentyl Increased steric hindrance; higher lipophilicity due to methyl group.
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol C₁₆H₂₃NO₃ 277.36 Phenolic hydroxyl, dimethylamino Enhanced solubility in polar solvents; potential antioxidant or bioactive properties.
2-(Cyclohex-1-en-1-yl)-N-(2-methylbenzyl)ethanamine hydrochloride C₁₇H₂₄ClN 290.83 Aromatic benzyl, hydrochloride salt Improved water solubility due to salt formation; aromaticity may enhance binding.
Cyclopentanamine C₅H₁₁N 85.15 Primary amine, cyclopentyl Simpler structure; lower molecular weight and higher volatility.
2-(Cyclohex-1-en-1-yl)ethan-1-amine C₈H₁₅N 125.21 Primary amine, cyclohexenyl Less steric hindrance; potential precursor in multi-step syntheses.

Stability and Reactivity

  • Methyl and benzyl substituents enhance steric shielding, possibly reducing metabolic degradation compared to primary amines .
  • Hydrochloride salts (e.g., in ) improve stability and handling in aqueous environments .

Biological Activity

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentanamine moiety linked to a cyclohexene substituent via an ethyl group. Its chemical formula is C12H21NC_{12}H_{21}N, and it exhibits properties typical of cyclic amines, which can influence its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs) and cyclization techniques. These methods not only facilitate the formation of the desired compound but also allow for the exploration of structural analogs that may exhibit enhanced biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a variety of biological activities:

Compound Structure Features Notable Activities
2-(1-Cyclohexenyl)ethylamineContains a cyclohexene ring; lacks cyclopentanamineNeuroactive properties
N-EthylcyclohexylamineEthyl group on nitrogen; no cyclopentane structureUsed in organic synthesis
2-CyclopentenoneContains a cyclopentene ring; no amine functionalityReactive intermediate in organic synthesis
N-MethylcyclopentanamineMethyl group substitution; retains cyclopentanePotential neuroprotective effects

These compounds have been studied for their neuroactive properties, potential as antifibrotic agents, and other pharmacological effects.

Neuroactivity

A study focused on neuroactive compounds similar to this compound found that derivatives displayed significant binding affinity for neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The compound's ability to modulate neurotransmitter systems could lead to developments in therapies for conditions such as depression and anxiety.

Antifibrotic Properties

Research has indicated that certain analogs exhibit antifibrotic activity, particularly in liver fibrosis models. For instance, compounds synthesized through MCRs demonstrated inhibitory effects on human hepatic stellate cells (LX2), indicating their potential role in managing liver diseases associated with fibrosis .

Antimicrobial Activity

In vitro studies have shown that related compounds possess antimicrobial properties against various bacterial strains. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests that this compound could be explored further as an antimicrobial agent.

Q & A

Basic: What are the recommended synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]cyclopentanamine, and what experimental conditions optimize yield?

Methodological Answer:
The synthesis typically involves multi-step strategies, leveraging nucleophilic substitution or reductive amination. For example:

  • Step 1 : React 2-(cyclohex-1-en-1-yl)ethylamine with a cyclopentanamine precursor (e.g., cyclopentanone) under reductive conditions. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce imine intermediates to secondary amines .
  • Step 2 : Purify intermediates via flash chromatography (e.g., n-pentane/ethyl acetate = 5:1), achieving yields up to 63% under optimized conditions .
  • Catalytic Systems : Copper catalysts (e.g., CuI) may enhance efficiency in carbonylative multi-component reactions, as demonstrated in analogous syntheses .

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